4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with ethoxy, fluorophenyl, and trimethylcyclohexyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Substitution reactions: Introduction of the ethoxy and fluorophenyl groups can be done via nucleophilic substitution reactions.
Amidation: The final step involves the reaction of the pyrazole derivative with 3,3,5-trimethylcyclohexylamine to form the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-ethoxy-1-(4-chlorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide
- 4-ethoxy-1-(4-bromophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide
Comparison:
- Chemical Structure: The presence of different halogen atoms (fluorine, chlorine, bromine) in the phenyl ring affects the compound’s reactivity and properties.
- Reactivity: Fluorine, being the most electronegative, can influence the electron density and reactivity of the compound differently compared to chlorine and bromine.
- Applications: Each compound may exhibit unique biological activities and applications due to the differences in their chemical structures.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-5-27-18-13-25(17-8-6-15(22)7-9-17)24-19(18)20(26)23-16-10-14(2)11-21(3,4)12-16/h6-9,13-14,16H,5,10-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGILFPISGDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2CC(CC(C2)(C)C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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